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N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)pyrazine-2-carboxamide

Kinase inhibitor design Pyrazine hinge-binding Hydrogen-bond acceptor capacity

This compound features a privileged pyrazolo[1,5-a]pyrimidine scaffold with a rare 6-propyl-pyrazine-2-carboxamide regiochemistry, absent from published SAR. The pyrazine terminus provides dual H-bond acceptor capacity validated in kinase cocrystal structures, making it a strategic "minimal pharmacophore" (MW 296.33) for exploring uncharted kinase selectivity space via panels like KINOMEscan. Choose this over common 3- or 6-carboxamide analogs to identify novel kinase targets and develop pyrazine-2-carboxamide–based inhibitors. Ideal as a reference ligand for computational docking and an affinity/selectivity paired probe for chemical proteomics target deconvolution.

Molecular Formula C15H16N6O
Molecular Weight 296.334
CAS No. 1797981-86-2
Cat. No. B2906963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)pyrazine-2-carboxamide
CAS1797981-86-2
Molecular FormulaC15H16N6O
Molecular Weight296.334
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=NC=CN=C3
InChIInChI=1S/C15H16N6O/c1-11-7-14-19-8-12(10-21(14)20-11)3-2-4-18-15(22)13-9-16-5-6-17-13/h5-10H,2-4H2,1H3,(H,18,22)
InChIKeyHPGKTPIFBTVXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)pyrazine-2-carboxamide (CAS 1797981-86-2): Structural Classification and Procurement Context


N-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)pyrazine-2-carboxamide (CAS 1797981-86-2; molecular formula C₁₅H₁₆N₆O; molecular weight 296.33 g/mol) belongs to the pyrazolo[1,5-a]pyrimidine class of fused N-heterocycles, a scaffold recognized as a privileged structure for ATP-competitive kinase inhibition [1]. The compound features a 2-methyl substituent on the pyrazolo[1,5-a]pyrimidine core, a three-carbon propyl linker at the 6-position, and a pyrazine-2-carboxamide terminal group. Pyrazolo[1,5-a]pyrimidines have been extensively validated as protein kinase inhibitors targeting CDKs, EGFR, B-Raf, Pim-1, DPP-4, and Trk kinases, with several derivatives progressing to clinical evaluation [2]. The pyrazine-2-carboxamide terminus is structurally distinct from the more common 6-carboxamide regioisomer found in approved agents such as anagliptin, and the pyrazine nitrogen atoms provide additional hydrogen-bond acceptor capacity documented to enhance target engagement in crystallographic analyses [3].

Why N-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)pyrazine-2-carboxamide Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidine Analogs


Pyrazolo[1,5-a]pyrimidine derivatives exhibit profound target-selectivity divergence driven by three structural variables: the regiochemistry of the linker attachment (C-3 vs. C-6 vs. C-7), the nature of the terminal amide/sulfonamide cap, and the N-1/C-2 substitution pattern. For instance, 6-carboxamide derivatives such as anagliptin selectively inhibit DPP-4 (IC₅₀ = 3.8 nM) [1], while C-3 carboxamide derivatives bearing aryl substituents at C-5 and C-7 show dual EGFR/HER2 inhibition (IC₅₀ = 0.083–0.163 μM) [2]. The compound described here bears a 6-propyl linker terminating in a pyrazine-2-carboxamide group, a structural motif that positions the pyrazine ring's two nitrogen atoms as potential hinge-region hydrogen-bond acceptors, a binding mode documented across multiple kinase–pyrazine cocrystal structures [3]. Changing the terminal group to a simple alkyl amide (e.g., butyramide), a sulfonamide, or a bulkier aryl carboxamide will alter both the hydrogen-bond donor/acceptor profile and the steric occupancy of the solvent-exposed or selectivity pocket, thereby unpredictably shifting kinase selectivity and cellular potency. Direct substitution without quantitative activity verification is therefore not scientifically justified.

Quantitative Differentiation Evidence for N-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)pyrazine-2-carboxamide


Structural Differentiation: Pyrazine-2-Carboxamide vs. Common 6-Carboxamide and Sulfonamide Termini

The target compound incorporates a pyrazine-2-carboxamide terminus connected via a propyl linker to the pyrazolo[1,5-a]pyrimidine C-6 position. By contrast, the clinically validated anagliptin (CAS 739366-20-2) uses a 6-carboxamide directly attached to the core without a pyrazine ring, while the sulfonamide analog 2,5-dichloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide (CAS 1796946-35-4) replaces the amide with a sulfonamide. A systematic crystallographic analysis of pyrazine-containing ligands in the RCSB PDB demonstrates that pyrazine nitrogen atoms serve as hydrogen-bond acceptors in >70% of examined protein–ligand complexes, with the most frequent interaction being a hydrogen bond to the pyrazine nitrogen as an acceptor [1]. This contrasts with simple carboxamide or sulfonamide termini which lack the dual nitrogen acceptor motif.

Kinase inhibitor design Pyrazine hinge-binding Hydrogen-bond acceptor capacity

Kinase Selectivity Implications: Class-Level Potency Range of Pyrazolo[1,5-a]pyrimidine CDK Inhibitors vs. DPP-4 Inhibitors

Pyrazolo[1,5-a]pyrimidine derivatives demonstrate target-specific potency that is exquisitely sensitive to the terminal amide substituent. BS-194 (4k), a pyrazolo[1,5-a]pyrimidine with a C-3 carboxamide and distinct aryl substitution, inhibits CDK2 with IC₅₀ = 3 nM, CDK1/Cdk5 at 30 nM, and CDK9 at 90 nM, demonstrating a selectivity window across the CDK family [1]. In contrast, anagliptin—sharing the 2-methylpyrazolo[1,5-a]pyrimidine core but bearing a 6-carboxamide with a cyanopyrrolidine substituent—inhibits DPP-4 with IC₅₀ = 3.8 nM and shows minimal CDK cross-reactivity [2]. The target compound, bearing a pyrazine-2-carboxamide at the 6-propyl position, occupies a distinct chemical space: the pyrazine ring provides aromatic π-stacking potential and dual H-bond acceptor capacity absent in both anagliptin and BS-194. While direct activity data for the target compound are not yet available in peer-reviewed literature, the structural precedent establishes that kinase vs. non-kinase target preference is determined by the terminal cap group rather than the core scaffold alone.

CDK inhibition Kinase selectivity Anti-proliferative activity

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity Relative to Closest Analogs

The target compound (MW = 296.33 g/mol; molecular formula C₁₅H₁₆N₆O) occupies a favorable physicochemical space compared to bulkier analogs. Its closest structural analogs include N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide (>390 g/mol) and 4-ethoxy-3-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide (392.4 g/mol). The lower molecular weight (296.33 vs. >390 g/mol) and reduced number of rotatable bonds (6 vs. 7–9) of the target compound predict improved passive membrane permeability. Furthermore, the pyrazine-2-carboxamide group contributes a topological polar surface area (TPSA) of approximately 85 Ų (amide + pyrazine nitrogens), compared to ~55 Ų for the simple butyramide analog, enhancing aqueous solubility while remaining within the accepted drug-like range (TPSA <140 Ų). The predicted ACD/LogP for pyrazolo[1,5-a]pyrazine-2-carboxamide analogs is 0.5–1.4, indicating balanced hydrophilicity .

Drug-likeness Physicochemical profiling Permeability prediction

Regiochemical Differentiation: 6-Propyl Linker vs. 3-Carboxamide and 7-Aryl Substitution Patterns

The pyrazolo[1,5-a]pyrimidine scaffold can be functionalized at positions 3, 5, 6, and 7, with each regiochemical pattern conferring distinct biological target preferences. In a systematic review of pyrazolo[1,5-a]pyrimidine kinase inhibitors, C-3 carboxamide derivatives predominantly target CDKs and Pim kinases, C-5/C-7 diaryl derivatives favor EGFR/HER2, and C-6 carboxamide/amide derivatives (as in anagliptin) target DPP-4 [1]. The target compound features a 6-propyl linker with a pyrazine-2-carboxamide terminus—a connectivity pattern that is underrepresented in published SAR studies. The C-6 position with a three-carbon spacer places the pyrazine ring at a distance (~6–7 Å from the core) that can reach kinase selectivity pockets or solvent-exposed regions without steric interference from the 2-methyl group. This contrasts with C-3 carboxamide derivatives where the amide is directly conjugated to the pyrazole ring, restricting conformational flexibility. EGFR/HER2 dual inhibitors with C-5/C-7 substitution achieve IC₅₀ values of 0.083–0.163 μM [2], while CDK inhibitors with C-3 substitution reach IC₅₀ = 3 nM [3]; these divergent potencies underscore that the substitution position, not merely the core scaffold, determines activity.

Regiochemistry Structure-activity relationship Kinase selectivity pocket

IMPORTANT CAVEAT: Absence of Direct Experimental Bioactivity Data for the Target Compound

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, patent databases (Google Patents, USPTO, WIPO), and authoritative chemical databases did not identify any published IC₅₀, Kd, Ki, EC₅₀, or cellular activity data for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)pyrazine-2-carboxamide (CAS 1797981-86-2). The compound appears exclusively in commercial vendor catalogs as a research chemical or screening compound. Consequently, all differentiation evidence presented above is class-level inference derived from structurally related pyrazolo[1,5-a]pyrimidine derivatives with published activity data. Users must independently verify the compound's activity in their target assays of interest.

Data gap Screening compound Experimental validation required

Recommended Application Scenarios for N-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)pyrazine-2-carboxamide Based on Structural Differentiation Evidence


Kinase Selectivity Panel Screening to Map the Pyrazine-2-Carboxamide Pharmacophore

Given the documented role of pyrazine-2-carboxamide as a kinase hinge-binding motif and the well-established kinase inhibitory activity of the pyrazolo[1,5-a]pyrimidine core [1], this compound is best deployed as a probe in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) to empirically determine its kinase binding profile. Its unique 6-propyl-pyrazine-2-carboxamide regiochemistry is absent from published pyrazolo[1,5-a]pyrimidine SAR, offering the opportunity to identify novel kinase targets not addressed by existing C-3, C-5, or C-7 substituted analogs [2]. Procurement rationale: select this compound specifically over the more common 6-carboxamide or 3-carboxamide analogs when the research objective is to explore uncharted kinase selectivity space.

Structure-Activity Relationship (SAR) Expansion Around the Pyrazine-2-Carboxamide Series

The compound serves as a strategic entry point for medicinal chemistry programs aiming to optimize kinase inhibitors with a pyrazine-2-carboxamide pharmacophore. Its molecular weight (296.33 g/mol) and favorable predicted physicochemical properties (balanced LogP, moderate TPSA) provide room for structural elaboration while maintaining drug-like properties—a key advantage over bulkier analogs exceeding 390 g/mol. Researchers should procure this compound as the 'minimal pharmacophore' scaffold and systematically vary (i) the propyl linker length, (ii) the 2-methyl substituent on the pyrazolo[1,5-a]pyrimidine core, and (iii) the pyrazine ring substituents. This SAR campaign is distinct from work on anagliptin analogs (which target DPP-4) [1] and CDK-focused C-3 carboxamide series.

Computational Docking and Pharmacophore Modeling Studies

The pyrazine-2-carboxamide moiety provides a geometrically well-defined hydrogen-bond acceptor/donor pattern suitable for molecular docking and pharmacophore model development. Systematic analysis of pyrazine–protein interactions confirms that pyrazine nitrogen atoms serve as reliable hydrogen-bond acceptors in >70% of cocrystal structures, with the most frequent interaction being H-bond to pyrazine N as acceptor [2]. The compound's 6-propyl linker provides conformational flexibility absent in directly attached carboxamide analogs, enabling exploration of induced-fit binding modes in silico. Researchers conducting virtual screening or structure-based design should prioritize this compound as a reference ligand for pyrazine-2-carboxamide–kinase interaction fingerprinting.

Chemical Biology Probe Development for Target Deconvolution

When used in combination with a close structural analog lacking the pyrazine ring (e.g., N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)butyramide ), the target compound constitutes an effective 'affinity/selectivity pair' for chemical proteomics experiments (e.g., affinity pulldown coupled with quantitative mass spectrometry). The pyrazine ring's additional H-bond acceptors and π-stacking capacity are predicted to enhance target residence time relative to the simple butyramide control, enabling identification of pyrazine-specific interactors. This paired-compound approach is superior to using a single probe for target deconvolution, as it controls for scaffold-derived non-specific binding.

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